
2-(2-((4-Amino-6-morpholino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound features a pyrimidinyl group, a morpholino group, and an aminoethoxyethanol moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Amino-6-morpholino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is to react a suitable pyrimidinyl precursor with morpholine in the presence of a nitration agent to introduce the nitro group
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to streamline the production process and maintain consistency.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Amino-6-morpholino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: : The nitro group can be oxidized to form a nitroso or nitrate derivative.
Reduction: : The nitro group can be reduced to an amine, resulting in different derivatives.
Substitution: : The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: : Typical reducing agents include hydrogen gas, tin chloride, and iron powder.
Substitution: : Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydrazines.
Substitution: : Alkylated or acylated derivatives.
Scientific Research Applications
2-(2-((4-Amino-6-morpholino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biochemical studies.
Industry: : Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-((4-Amino-6-morpholino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
2-(2-((4-Amino-6-morpholino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol can be compared to other similar compounds, such as:
4-Amino-6-morpholino-5-nitropyrimidine: : Lacks the ethoxyethanol moiety.
2-(2-((4-Amino-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol: : Similar structure but without the nitro group.
This compound: : Similar structure but with different substituents.
These compounds may have different properties and applications based on their structural differences.
Properties
IUPAC Name |
2-[2-[(4-amino-6-morpholin-4-yl-5-nitropyrimidin-2-yl)amino]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O5/c13-10-9(18(20)21)11(17-2-6-23-7-3-17)16-12(15-10)14-1-5-22-8-4-19/h19H,1-8H2,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSECQEASMRKSIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2[N+](=O)[O-])N)NCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(prop-2-en-1-yl)carbamoyl]-L-leucine](/img/structure/B2912001.png)

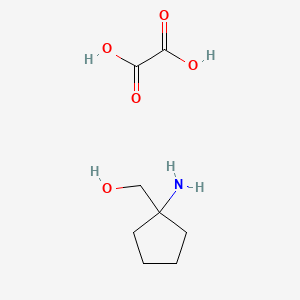
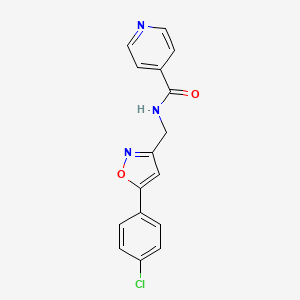
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2912008.png)
![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2912009.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2912010.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2912015.png)
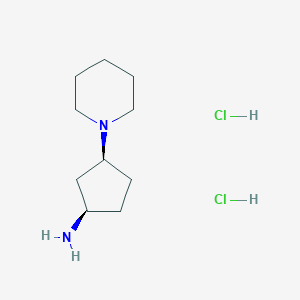
![N-(2-chlorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2912019.png)
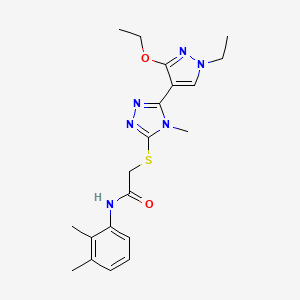
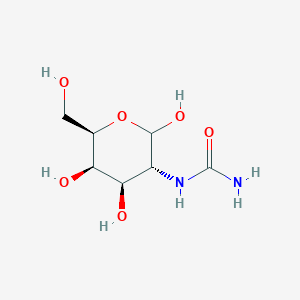
![1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2912025.png)
